molecular formula C12H21NO3 B1449872 2-Boc-2-aza-spiro[3.3]heptane-6-methanol CAS No. 1363381-93-4

2-Boc-2-aza-spiro[3.3]heptane-6-methanol

Cat. No.: B1449872
CAS No.: 1363381-93-4
M. Wt: 227.3 g/mol
InChI Key: DDYDRGNYVNDPNR-UHFFFAOYSA-N
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Description

2-Boc-2-aza-spiro[3.3]heptane-6-methanol, also known as tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate, is a chemical compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is characterized by its spirocyclic structure, which includes a nitrogen atom and a hydroxymethyl group. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

This compound is a chemical intermediate used in organic synthesis , and its specific biological targets may depend on the final compounds it is used to synthesize.

Action Environment

As a chemical intermediate, these factors would be determined by the final compounds it is used to synthesize.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-2-aza-spiro[3.3]heptane-6-methanol typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to form the Boc-protected spirocyclic amine. The hydroxymethyl group is then introduced through a subsequent reaction with formaldehyde or a similar reagent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Boc-2-aza-spiro[3.3]heptane-6-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Boc-2-aza-spiro[3.3]heptane-6-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Boc-2-aza-spiro[3.3]heptane-6-methanol is unique due to its combination of a spirocyclic structure, a Boc protecting group, and a hydroxymethyl group. This combination provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research .

Properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)-2-azaspiro[3.3]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-12(8-13)4-9(5-12)6-14/h9,14H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYDRGNYVNDPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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